2-Hydroxy-4-oxopentanoic acid
2-Hydroxy-4-oxopentanoic acid
2-Hydroxy-4-oxopentanoic acid, also known as a-hydroxy-b-acetylpropionic acid or a-hydroxylevulinic acid, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. 2-Hydroxy-4-oxopentanoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Outside of the human body, 2-hydroxy-4-oxopentanoic acid can be found in alcoholic beverages. This makes 2-hydroxy-4-oxopentanoic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
54031-97-9
VCID:
VC20857535
InChI:
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)
SMILES:
CC(=O)CC(C(=O)O)O
Molecular Formula:
C5H8O4
Molecular Weight:
132.11 g/mol
2-Hydroxy-4-oxopentanoic acid
CAS No.: 54031-97-9
Cat. No.: VC20857535
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxy-4-oxopentanoic acid, also known as a-hydroxy-b-acetylpropionic acid or a-hydroxylevulinic acid, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. 2-Hydroxy-4-oxopentanoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Outside of the human body, 2-hydroxy-4-oxopentanoic acid can be found in alcoholic beverages. This makes 2-hydroxy-4-oxopentanoic acid a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 54031-97-9 |
| Molecular Formula | C5H8O4 |
| Molecular Weight | 132.11 g/mol |
| IUPAC Name | 2-hydroxy-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) |
| Standard InChI Key | QTSNVMMGKAPSRT-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(C(=O)O)O |
| Canonical SMILES | CC(=O)CC(C(=O)O)O |
| Melting Point | 181°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator